molecular formula C9H8F3NO B15235627 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B15235627
M. Wt: 203.16 g/mol
InChI Key: YTCQULZGKIRBTI-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is a compound of significant interest in the field of organic chemistryThe trifluoromethyl group is particularly notable for its ability to enhance the stability, lipophilicity, and bioactivity of the molecules it is part of .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzofuran derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride (TBAF) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of metal-free conditions and environmentally friendly reagents like sodium trifluoromethanesulfinate (CF3SO2Na) has also been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.

    Reduction: LiAlH4, ether as solvent.

    Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated amine derivatives.

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is unique due to its benzofuran ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)6-3-1-2-5-7(13)4-14-8(5)6/h1-3,7H,4,13H2

InChI Key

YTCQULZGKIRBTI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)C(F)(F)F)N

Origin of Product

United States

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